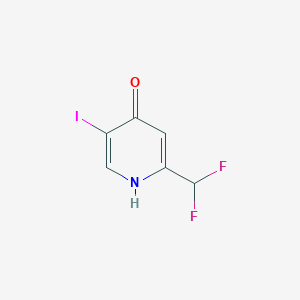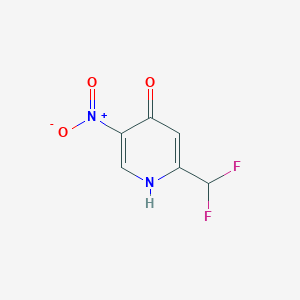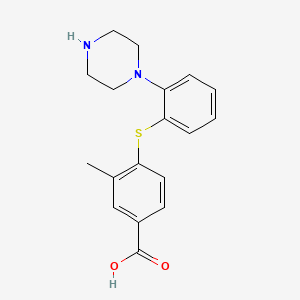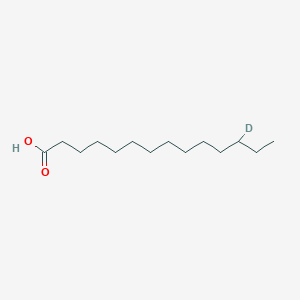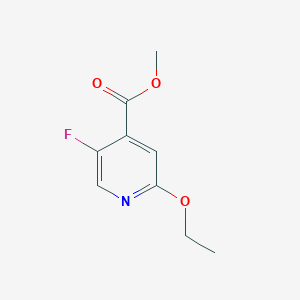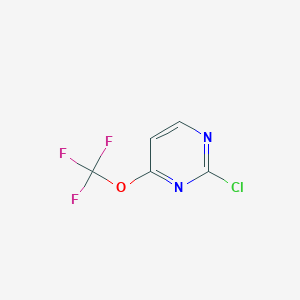
6-chloro-2-N-methyl-5-nitrosopyrimidine-2,4-diamine
Vue d'ensemble
Description
The compound “6-chloro-2-N-methyl-5-nitrosopyrimidine-2,4-diamine” is a chemical compound with the molecular formula C5H6ClN5O and a molecular weight of 187.59 . It is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C5H6ClN5O/c1-8-5-9-3(6)2(11-12)4(7)10-5/h1H3,(H3,7,8,9,10) . This code provides a unique identifier for the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound has a molecular weight of 187.59 g/mol . It is a powder and is stored at a temperature of 4 degrees Celsius .Applications De Recherche Scientifique
Pyrimidine N-oxides Research
The oxidation of 5-nitrosopyrimidine-4, 6-diamine by hydrogen peroxide in trifluoroacetic acid was examined, leading to the formation of 4, 6-diamino-5-nitropyrimidin-2-ol, 5-nitropyrimidine- 4, 6-diamine and 5-nitropyrimidme-4, 6-diamine 1, 3-dioxide (Cowden & Jacobson, 1980).
Synthesis of 6-(1H-benzimidazol-1-yl)-5-nitrosopyrimidin-2-amine
A synthesis method for 6-benzimidazolyl-5-nitrosopyrimidines using Schiff base-type intermediates derived from N4-(2-aminophenyl)-6-methoxy-5-nitrosopyrimidine-2,4-diamine was developed. This synthesis led to compounds that showed significant electronic polarization within the substituted pyrimidine system (Cobo et al., 2018).
Inhibition of O6-alkylguanine-DNA alkyltransferase
Compounds derived from 4(6)-(benzyloxy)-2,6(4)-diamino-5-(nitro or nitroso)pyrimidine were synthesized and evaluated for their ability to inhibit human O6-alkylguanine-DNA alkyltransferase (AGAT). Among the synthesized compounds, 2,4-diamino-6-[(4-fluorobenzyl)oxy]-5-nitrosopyrimidine exhibited the strongest ability to inhibit AGAT (Terashima & Kohda, 1998).
Heterocyclic Studies in Medicinal Chemistry
Reduction and cyclization of various 6-nitroimidazo[1,2-a]pyrimidines and 5-nitropyrimidines led to the development of imidazo[1,2-a]triazolo[4,5-d]pyrimidines and other related compounds. These reactions and the resulting compounds are important for medicinal chemistry and drug design (Clark & Ramsden, 1971).
Synthesis of Pyrido[2,3-d]pyrimidines with Antitumor Activity
The synthesis of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine (BW301U, 7) was achieved. BW301U is a potent inhibitor of mammalian dihydrofolate reductase and shows significant activity against the Walker 256 carcinosarcoma in rats (Grivsky et al., 1980).
Safety and Hazards
Propriétés
IUPAC Name |
6-chloro-2-N-methyl-5-nitrosopyrimidine-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClN5O/c1-8-5-9-3(6)2(11-12)4(7)10-5/h1H3,(H3,7,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YANVWYYLMGJGON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC(=C(C(=N1)Cl)N=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClN5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-2-N-methyl-5-nitrosopyrimidine-2,4-diamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



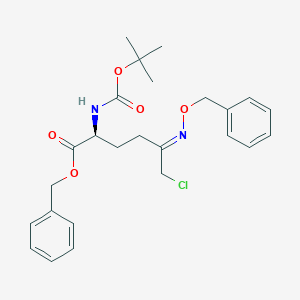




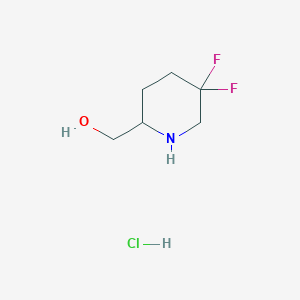

![1-[4-[(2S)-6,15-Dibromo-13-chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-yl]piperidin-1-yl]-2-piperidin-4-ylethanone](/img/structure/B1435373.png)
